5-BroMo-3'-deoxy-3'-fluorouridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-1-13(9(17)12-7(3)16)8-6(15)5(11)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQANOOKDZLVDM-UAKXSSHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 5 Bromo 3 Deoxy 3 Fluorouridine
Biocatalytic Approaches in Nucleoside Analog Synthesis
Enzymatic Phosphorylation of Nucleosides
The biological activity of nucleoside analogues is contingent upon their conversion to the corresponding 5'-triphosphate form. This transformation is accomplished intracellularly through a series of enzymatic phosphorylation steps, a pathway that can be replicated in vitro for the synthesis of nucleoside triphosphates. The process is a cascade reaction catalyzed by specific kinases.
The initial and often rate-limiting step is the conversion of the nucleoside to its 5'-monophosphate. This reaction is catalyzed by nucleoside kinases (NKs) or deoxynucleoside kinases (dNKs), which transfer a phosphate (B84403) group from a donor, typically adenosine-5'-triphosphate (B57859) (ATP), to the 5'-hydroxyl group of the nucleoside. mdpi.com While general dNKs exhibit broad substrate specificity, others, like uridine-cytidine kinase, are more specific. mdpi.com For halogenated pyrimidine (B1678525) nucleosides such as 5-bromo-2'-deoxyuridine (B1667946), a close analog of the title compound, it is understood that phosphorylation by kinases is a prerequisite for its incorporation into DNA. cas.cz It is presumed that 5-Bromo-3'-deoxy-3'-fluorouridine is phosphorylated to its 5'-triphosphate by a similar enzymatic pathway. cas.cz
Once the 5'-monophosphate (NMP) is formed, it is sequentially phosphorylated to the 5'-diphosphate (NDP) and then to the 5'-triphosphate (NTP). The first of these subsequent phosphorylations is catalyzed by nucleoside monophosphate kinases (NMPKs), which are generally specific for certain groups of substrates. mdpi.com The final phosphorylation, from NDP to NTP, is carried out by nucleoside diphosphate (B83284) kinases (NDPKs). NDPKs are known for their low specificity concerning both the phosphate acceptor and donor, allowing for the efficient conversion of a wide array of modified nucleosides. mdpi.com
The enzymatic synthesis of deoxyuridine triphosphates and their analogs has been extensively studied, providing a framework for producing compounds like this compound triphosphate for various biochemical assays. nih.gov
Table 1: Key Enzymes in the Phosphorylation Cascade of Nucleosides
| Enzyme Class | Reaction Catalyzed | Phosphate Donor | Substrate Specificity |
| Nucleoside Kinase (NK) / Deoxynucleoside Kinase (dNK) | Nucleoside → Nucleoside-5'-monophosphate (NMP) | ATP | Varies from broad to specific |
| Nucleoside Monophosphate Kinase (NMPK) | NMP → Nucleoside-5'-diphosphate (NDP) | ATP | Generally group-specific |
| Nucleoside Diphosphate Kinase (NDPK) | NDP → Nucleoside-5'-triphosphate (NTP) | ATP / other NTPs | Low specificity, broad acceptance |
Transglycosylation Reactions for Pyrimidine Nucleosides
Transglycosylation is a powerful synthetic strategy for the late-stage modification of nucleosides, involving the transfer of a glycosyl (sugar) moiety from one heterocyclic base to another. acs.org This method is particularly valuable for creating diverse libraries of nucleoside analogues from a common precursor. The reaction can be controlled either kinetically, often through enzymatic means, or thermodynamically via chemical methods. acs.org
In chemical transglycosylation, a common approach involves activating a pre-existing nucleoside to facilitate the cleavage of the N-glycosidic bond, generating a reactive glycosyl donor. This donor is then intercepted by a different nucleobase. For pyrimidine nucleosides, this process can be demonstrated in a one-pot synthesis where a 2′,3′,5′-tri-O-acetyl uridine (B1682114) derivative is activated. acs.orgresearchgate.net Under Vorbrüggen conditions, which typically involve a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), a reversible exchange of the nucleobase occurs with various 5-substituted uracils. acs.orgresearchgate.net
A plausible mechanism for this reaction begins with the formation of a reactive 1,2-acyloxonium cation intermediate from the acylated pyrimidine nucleoside, with subsequent elimination of the original pyrimidine base. researchgate.net The new, incoming silylated pyrimidine base then attacks the sugar cation, typically from the β-face, to form the new nucleoside. researchgate.net While effective, chemical transglycosylation can sometimes result in low yields, particularly if the starting nucleoside has low reactivity or the incoming nucleobase is a poor nucleophile. acs.org
Table 2: Components of a Typical Chemical Transglycosylation Reaction for Pyrimidine Nucleosides
| Component | Role | Example |
| Starting Nucleoside | Glycosyl Donor | 2′,3′,5′-tri-O-acetyl-5-nitrouridine |
| New Nucleobase | Glycosyl Acceptor | 5-Bromouracil (B15302) |
| Catalyst | Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |
| Silylating Agent | Activates Nucleobase | N,O-Bis(trimethylsilyl)acetamide (BSA) |
| Solvent | Reaction Medium | Acetonitrile |
Stereochemical Considerations in Synthesis
The stereochemistry of a nucleoside, specifically the configuration at the anomeric carbon (C1') of the sugar ring, is paramount to its biological function. In naturally occurring nucleosides, the nucleobase is in a β-configuration, meaning it is cis relative to the hydroxymethyl group at C4'. rsc.org Achieving this specific stereoisomer is a primary challenge in nucleoside synthesis.
The most common method for ensuring the correct stereochemistry is the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction. wikipedia.org This method involves coupling a silylated heterocyclic base with a protected sugar that is electrophilic at the anomeric carbon. wikipedia.orgnih.gov When an acyl-protected sugar (e.g., with an acetyl or benzoyl group at the 2'-position) is used, the desired β-nucleoside is formed selectively due to neighboring group participation. wikipedia.orgnih.gov The 2'-acyl group forms a cyclic acyloxonium ion intermediate, which blocks the α-face of the sugar ring. Consequently, the incoming nucleobase can only attack from the β-face, resulting in the stereoselective formation of the β-anomer. wikipedia.orgnih.gov
However, in the synthesis of 3'-deoxy-3'-fluoronucleosides like this compound, the stereochemistry at the C3' position also becomes a critical factor. The introduction of the fluorine atom must be controlled to achieve the desired configuration. In the synthesis of a related novel fluorinated bicyclic nucleoside, stereochemical control at the 3'-position was achieved through a configuration inversion step mediated by diethylaminosulfur trifluoride (DAST). jlu.edu.cn A proposed mechanism for this inversion involves the neighboring group participation of a 3'-benzoate ester, which leads to the formation of a benzoxonium (B1193998) ion intermediate, guiding the stereochemical outcome of the fluorination step. jlu.edu.cn This highlights that precise control over protecting groups and reaction intermediates is essential for the stereoselective synthesis of complex nucleoside analogues.
Table 3: Stereochemical Control in Nucleoside Synthesis
| Synthetic Method | Key Feature for Stereocontrol | Typical Outcome |
| Fusion Method | High-temperature condensation | Mixture of anomers, low yield |
| Metal Salt Method | Reaction of a metal salt of the base with a sugar halide | Variable stereoselectivity |
| Vorbrüggen Reaction | Neighboring group participation by 2'-acyl group | Highly selective for β-anomer |
| Transglycosylation | Involves a dioxolenium intermediate | Generally β-selective |
Molecular Mechanisms of Action: in Vitro and Cellular Studies of 5 Bromo 3 Deoxy 3 Fluorouridine
Interference with Nucleic Acid Synthesis and Function
As an analog of naturally occurring nucleosides, 5-Bromo-3'-deoxy-3'-fluorouridine can be metabolized and integrated into cellular pathways responsible for the synthesis of DNA and RNA. This interference is a cornerstone of its mechanism of action.
Following its cellular uptake, this compound is a substrate for cellular kinases, which phosphorylate it to its active triphosphate form. This triphosphate metabolite can then be recognized by DNA and RNA polymerases.
The incorporation of 5-bromouracil (B15302), the nucleobase of the compound , into DNA is a well-documented phenomenon. wikipedia.org It acts as an analog of thymine (B56734) and can be incorporated into newly synthesized DNA strands during replication. wikipedia.orgsigmaaldrich.com The bromine atom at the 5-position is similar in size to the methyl group of thymine, allowing it to be accepted by DNA polymerases. Once incorporated, the presence of the brominated base can lead to tautomeric shifts, causing mispairing with guanine (B1146940) instead of adenine (B156593) in subsequent replication rounds, ultimately inducing mutations. wikipedia.org
While the primary mechanism often involves DNA, the potential for incorporation into RNA also exists. The structural similarity to uridine (B1682114) suggests that the triphosphate form of this compound could be a substrate for RNA polymerases. The incorporation of fraudulent bases into mRNA has been shown to affect translation and protein synthesis. For instance, the presence of 5-bromouracil in mRNA can alter its secondary structure and reduce the rate of translation. nih.gov
A critical aspect of the action of this compound is its ability to act as a chain terminator during nucleic acid synthesis. This is directly attributable to the presence of the fluorine atom at the 3'-position of the deoxyribose sugar. The 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links adjacent nucleotides in a growing DNA or RNA strand.
The substitution of the 3'-hydroxyl group with a fluorine atom makes the formation of this bond impossible. Once the triphosphate of this compound is incorporated into a growing nucleic acid chain, the absence of a 3'-hydroxyl group prevents the addition of the next nucleotide, leading to the premature termination of the chain. This mechanism is a hallmark of many antiviral and anticancer nucleoside analogs that have modifications at the 3'-position. st-andrews.ac.uk This immediate blockade of DNA and RNA elongation effectively halts replication and transcription, leading to cellular apoptosis.
Enzymatic Interactions and Inhibitory Profiles
Beyond its direct effects on nucleic acid synthesis, this compound and its metabolites interact with and inhibit several key enzymes involved in nucleotide metabolism. These interactions can further potentiate its cytotoxic effects.
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP), a necessary precursor for DNA synthesis. The inhibition of TS leads to a depletion of the thymidine pool, which in turn disrupts DNA replication and repair.
The monophosphate metabolite of this compound is expected to be an inhibitor of TS. This is analogous to the mechanism of action of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. nih.gov The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the enzyme's inactivation. nih.gov Similarly, the monophosphate of this compound, with its halogenated pyrimidine (B1678525) ring, can bind to the active site of TS, leading to its inhibition. Studies on similar compounds, such as 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) 5'-phosphate, have demonstrated competitive inhibition of dTMP synthetase. nih.gov
Ribonucleotide reductase (RNR) is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.gov The activity of RNR is tightly regulated to ensure a balanced supply of dNTPs for DNA replication and repair. nih.gov Imbalances in the dNTP pool can lead to increased mutation rates and genome instability. nih.gov
While direct studies on the interaction of this compound with RNR are limited, the disruption of nucleotide pools by this analog can indirectly affect RNR activity. As a key enzyme in DNA synthesis, RNR is a target for various anti-proliferative compounds. nih.gov The cellular stress and disruption of nucleotide metabolism caused by this compound could potentially lead to feedback inhibition or altered regulation of RNR.
The metabolic activation of this compound is dependent on the activity of several key enzymes. Uridine phosphorylase and thymidine kinase are particularly important in the metabolism of pyrimidine nucleoside analogs.
Thymidine Kinase: This enzyme is responsible for the initial phosphorylation of thymidine and its analogs, a critical step in their activation. The uptake and efficacy of other 3'-fluoro-modified nucleosides, such as 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), have been shown to be dependent on thymidine kinase 1 (TK1) levels. nih.gov It is highly probable that TK1 is also responsible for the initial phosphorylation of this compound to its monophosphate form, which can then be further phosphorylated to the active triphosphate or inhibit thymidylate synthase.
The following table summarizes the key enzymatic interactions of this compound based on the known activities of similar compounds.
| Enzyme | Interaction with this compound or its Metabolites | Consequence of Interaction |
| DNA/RNA Polymerases | Incorporation of the triphosphate metabolite into growing nucleic acid chains. | Chain termination due to the 3'-fluoro group, leading to inhibition of replication and transcription. |
| Thymidylate Synthase (TS) | The monophosphate metabolite acts as an inhibitor. | Depletion of the thymidine pool, disrupting DNA synthesis and repair. |
| Ribonucleotide Reductase (RNR) | Indirect modulation due to disruption of nucleotide pools. | Potential for feedback inhibition and contribution to genomic instability. |
| Uridine Phosphorylase | Potential for cleavage of the glycosidic bond. | May influence the metabolic pathway and availability of the active compound. |
| Thymidine Kinase (TK1) | Phosphorylation to the monophosphate form. | Essential for the metabolic activation of the compound. |
Intracellular Metabolism and Anabolic Pathways
The therapeutic efficacy of nucleoside analogs like this compound is intrinsically linked to their intracellular transformation into active nucleotide forms. This bioactivation is a multi-step process involving sequential phosphorylation events, catalyzed by a variety of cellular kinases. The resulting nucleotide analogs can then interfere with nucleic acid synthesis and other vital cellular processes. Understanding the intricacies of these anabolic pathways is crucial for elucidating the compound's mechanism of action.
Upon cellular uptake, this compound must undergo phosphorylation to exert its cytotoxic effects. This process occurs in a stepwise manner, beginning with the conversion to its 5'-monophosphate derivative. This initial phosphorylation is often the rate-limiting step in the activation cascade. cardiff.ac.uk
Following the formation of the monophosphate, subsequent phosphorylation events are catalyzed by other cellular kinases to yield the corresponding 5'-diphosphate and, ultimately, the 5'-triphosphate derivative. nih.gov The triphosphate form is typically the most active metabolite, capable of being incorporated into DNA or RNA, or inhibiting key enzymes involved in nucleotide metabolism. cardiff.ac.uknih.gov For instance, in the case of the related compound 5-fluorouracil (5-FU), its anabolic pathway leads to the formation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively, and fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase.
The general pathway of phosphorylation for nucleoside analogs can be summarized as follows:
Nucleoside Analog → Monophosphate → Diphosphate (B83284) → Triphosphate
This sequential phosphorylation is essential for the metabolic trapping of the drug within the cell and for its subsequent interaction with intracellular targets. nih.gov
The activation of this compound is dependent on the activity of specific cellular kinases. While direct studies on this specific compound are limited, the metabolic pathways of similar fluoropyrimidine nucleosides offer significant insights.
Thymidine Kinase (TK): Thymidine kinase, particularly the cytosolic form (TK1) and the mitochondrial form (TK2), plays a crucial role in the phosphorylation of deoxyuridine analogs. nih.gov TK1 is cell-cycle regulated and its activity is elevated in proliferating cells, making it a key enzyme in the activation of many anticancer nucleoside analogs. nih.gov For example, 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is a substrate for TK1, and its uptake is used as a marker for cellular proliferation. nih.gov Given its structural similarity, it is highly probable that thymidine kinase is involved in the initial phosphorylation of this compound.
Uridine-Cytidine Kinases (UCKs): The human uridine-cytidine kinases, UCK1 and UCK2, are responsible for the phosphorylation of uridine and cytidine (B196190). frontiersin.org UCK2, in particular, has been shown to have a broad substrate specificity, phosphorylating various nucleoside analogs. wikipedia.org It is considered a rate-limiting enzyme in the pyrimidine salvage pathway and is often overexpressed in tumor cells. frontiersin.org The cytidine analog RX-3117, for example, is activated by UCK2. plos.org Therefore, UCKs represent another likely candidate for the initial phosphorylation of this compound.
Other Kinases: Once the monophosphate is formed, other kinases such as thymidylate kinase are responsible for the subsequent phosphorylation to the diphosphate and triphosphate forms. nih.gov For many nucleoside analogs, the conversion from the monophosphate to the diphosphate can be a critical, and sometimes slow, step in the activation process. semanticscholar.org
The table below summarizes the key kinases and their potential roles in the activation of this compound, based on data from related compounds.
| Kinase Family | Specific Enzyme(s) | Role in Phosphorylation Cascade | Substrate Specificity Notes |
| Deoxyribonucleoside Kinases | Thymidine Kinase 1 (TK1) | Initial phosphorylation to monophosphate | High activity in proliferating cells; phosphorylates thymidine and deoxyuridine analogs. nih.govnih.gov |
| Thymidine Kinase 2 (TK2) | Initial phosphorylation to monophosphate | Primarily mitochondrial; broader substrate specificity than TK1. nih.gov | |
| Ribonucleoside Kinases | Uridine-Cytidine Kinase 1 (UCK1) | Potential for initial phosphorylation | Lower catalytic efficiency compared to UCK2. frontiersin.org |
| Uridine-Cytidine Kinase 2 (UCK2) | Potential for initial phosphorylation | High catalytic efficiency and broad substrate specificity for nucleoside analogs; often upregulated in tumors. frontiersin.orgwikipedia.org | |
| Nucleoside Monophosphate Kinases | Thymidylate Kinase | Phosphorylation of monophosphate to diphosphate | A key step for the formation of the active triphosphate form. nih.gov |
| Nucleoside Diphosphate Kinases | Various | Phosphorylation of diphosphate to triphosphate | Generally have broad substrate specificity. nih.gov |
This table is generated based on the functions of these kinases with analogous nucleoside compounds.
The intracellular environment is dynamic, and the various phosphorylated forms of this compound are likely subject to interconversion. The phosphorylation reactions catalyzed by kinases are in principle reversible, although the forward reactions are generally favored. nih.gov
In the context of related fluoropyrimidines, the metabolic network is complex. For example, the metabolism of 5'-deoxy-5-fluorouridine (5'-dFUrd) leads to the formation of 5-fluorouracil (FUra), which is then further metabolized to 5-fluorouridine (B13573) 5'-monophosphate and 5'-triphosphate. nih.gov This highlights that in addition to direct phosphorylation, other enzymatic conversions may play a role in the metabolic fate of this compound.
The interconversion pathways ensure a regulated supply of the various nucleotide forms, which can have distinct biological activities. For instance, while the triphosphate is often the primary mediator of DNA- or RNA-directed effects, the monophosphate and diphosphate forms can also inhibit specific enzymes in the nucleotide synthesis pathways. cardiff.ac.uk
Biological Activities and Cellular Responses: Non Clinical Research Paradigms
Antiviral Mechanisms in Cellular Models
The antiviral properties of 5-Bromo-3'-deoxy-3'-fluorouridine and related fluorinated nucleoside analogs have been a subject of investigation in various cellular models. These studies aim to elucidate the mechanisms by which these compounds inhibit viral replication and to identify their spectrum of activity against different viruses.
Inhibition of Viral Polymerases and Reverse Transcriptases
Nucleoside analogs often exert their antiviral effects by targeting viral polymerases, which are essential enzymes for the replication of the viral genome. Once inside a host cell, these analogs are typically phosphorylated to their active triphosphate form. This triphosphate metabolite can then act as a competitive inhibitor or an alternative substrate for the viral polymerase.
In the context of hepatitis C virus (HCV), a positive-sense single-stranded RNA virus, the RNA-dependent RNA polymerase (RdRp) NS5B is a key target for antiviral therapy. unair.ac.id While direct studies on this compound's effect on specific viral polymerases are limited in the provided results, the mechanism of action for similar 3'-deoxy-3'-fluoro-substituted nucleosides offers valuable insights. For instance, 3'-deoxy-3'-fluoroguanosine (B39910) 5'-triphosphate has been shown to directly interact with the HCV NS5B RdRp, leading to the suppression of viral RNA synthesis by acting as a chain terminator. nih.gov This is because the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting the extension of the nascent viral RNA chain. nih.govresearchgate.net Although 3'-deoxy-3'-fluorouridine (B3029207) did not show significant activity against Tick-borne encephalitis virus (TBEV) in one study, the principle of polymerase inhibition remains a primary hypothetical mechanism for its potential antiviral action. nih.gov
Similarly, for DNA viruses like hepatitis B virus (HBV), modified nucleoside triphosphates can inhibit the viral DNA polymerase. Studies on various 3'-fluoromodified nucleotide analogs, such as 3'-fluorothymidine triphosphate (FdTTP), have demonstrated potent competitive inhibition of HBV-associated DNA polymerase activity. nih.gov This suggests that the triphosphate form of this compound could potentially act as an inhibitor of viral DNA polymerases or reverse transcriptases, depending on the specific virus.
Disruption of Viral Genome Replication and Assembly
Beyond direct polymerase inhibition, nucleoside analogs can disrupt viral genome replication and assembly through various mechanisms. The incorporation of these analogs into the viral genome can lead to a dysfunctional template for further replication or transcription.
For HCV, the replication process involves a complex interplay of viral non-structural proteins (NS3/4A, NS4B, NS5A, and NS5B) that form a replication complex. unair.ac.id The viral core protein interacts with the genomic RNA to form the nucleocapsid, which then buds into the endoplasmic reticulum lumen. unair.ac.id By interfering with RNA synthesis, compounds like this compound could indirectly disrupt these subsequent assembly steps.
In the case of parvoviruses, which are small DNA viruses, viral replication induces a cellular DNA damage response (DDR). mdpi.com These viruses usurp the host cell's replication machinery, and their replication process can cause cell cycle arrest, creating an optimal environment for viral genome amplification. mdpi.com The incorporation of a halogenated pyrimidine (B1678525) analog like 5-bromodeoxyuridine (BrdU) into replicating DNA is a known technique to study DNA synthesis. nih.govmdpi.com This suggests that this compound, upon incorporation, could potentially interfere with the intricate interactions between the viral genome and the host's replication and DDR machinery, thereby disrupting the viral life cycle.
Specificity Against Viral Strains and Resistance Mechanisms (in vitro)
The antiviral activity of nucleoside analogs can vary significantly against different viral strains. This specificity is often determined by the subtle structural differences in the viral polymerases or the cellular enzymes responsible for activating the nucleoside analog.
A screening of 28 fluoro-substituted nucleosides against flaviviruses, including TBEV, Zika virus (ZIKV), and West Nile virus (WNV), revealed that 3'-deoxy-3'-fluoroadenosine exhibited broad-spectrum activity, while 3'-deoxy-3'-fluoroguanosine and 3'-deoxy-3'-fluorouridine did not show significant inhibition of TBEV replication in PS cells. nih.govnih.gov This highlights the high degree of specificity, where minor changes to the nucleobase can drastically alter the antiviral efficacy.
Resistance to nucleoside analogs is a significant challenge in antiviral therapy. In vitro studies on resistance to the related compound 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) in a human colon carcinoma cell line (HCT-8) showed that a high level of resistance could be developed. nih.gov The primary mechanism of resistance to FdUrd was identified as impaired transport into the cell. nih.gov Interestingly, cells resistant to FdUrd were still sensitive to 5-fluorouracil (B62378) (FUra), suggesting different resistance pathways. nih.gov While not directly studying viral resistance, this provides a model for how resistance to fluoropyrimidine nucleosides can emerge, which could be applicable to viral contexts. Potential viral resistance mechanisms could include mutations in the viral polymerase that reduce the affinity for the analog's triphosphate form or enhance its ability to excise the incorporated analog.
Antineoplastic Mechanisms in Cellular Models
The cytotoxic effects of this compound and its parent compounds against cancer cells have been explored in various in vitro settings, revealing multiple mechanisms of action that contribute to their antineoplastic activity.
Induction of Cell Cycle Arrest
A common mechanism of action for many chemotherapeutic agents, including fluoropyrimidines, is the induction of cell cycle arrest. This disruption of the normal cell division process can prevent the proliferation of cancer cells.
Studies on 5-fluorouracil (5-FU), a related compound, have shown that it can induce changes in cell cycle regulation. mdpi.com In oral cancer cells, 5-FU treatment led to an increase in the G1/S phase cell population. mdpi.com Similarly, in keloid fibroblasts, low-dose 5-FU caused a significant delay in cell cycle progression and arrest in the G2/M phase. nih.gov This was associated with an accumulation of p53 and p21, along with a decrease in cyclin B1 levels. nih.gov In cultured oral cancer cells, 5-FU treatment resulted in alterations in the G1 and S phase fractions. nih.gov While direct evidence for this compound is not provided, its structural similarity to these compounds suggests it may also induce cell cycle arrest in cancer cells as part of its cytotoxic mechanism.
Cellular Stress Responses and Apoptosis Induction (in vitro)
Inducing apoptosis, or programmed cell death, is a key goal of cancer chemotherapy. Fluoropyrimidines are known to trigger apoptotic pathways in cancer cells.
5-FU has been shown to induce apoptosis in various cancer cell lines. In colorectal cancer cells, 5-FU-induced apoptosis is dose-dependent and can be mediated by the activation of protein kinase C-δ and is dependent on caspase-9. nih.gov The sensitivity to 5-FU-induced apoptosis varies among different colorectal cancer cell lines. nih.gov Similarly, in cultured oral cancer cells, 5-FU was found to induce cell death through a caspase-dependent apoptotic pathway. nih.gov
The incorporation of halogenated pyrimidines like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into DNA can itself be a source of cellular stress. mdpi.com While used for labeling proliferating cells, high doses of BrdU can activate apoptotic cellular events. mdpi.com This suggests that the incorporation of this compound into the DNA of cancer cells could trigger a DNA damage response and subsequently lead to apoptosis. Furthermore, the generation of reactive oxygen species (ROS) is another cellular stress response that can be induced by 5-FU and contribute to its cytotoxic effects. mdpi.com
The transformation of cells with certain oncogenes, such as c-H-ras, has been shown to increase the activation and cytotoxicity of 5'-deoxy-5-fluorouridine, a related prodrug. nih.gov This highlights the interplay between the genetic background of the cancer cell and the efficacy of the chemotherapeutic agent.
Impact on Macromolecular Biosynthesis and Cell Proliferation Pathways
While direct studies on this compound are not available, the mechanism of action for structurally similar fluoropyrimidine nucleosides is well-documented. It is anticipated that this compound would exert its biological effects through similar pathways, primarily by interfering with the synthesis of essential macromolecules, thereby inhibiting cell proliferation.
The primary mechanism for related compounds, such as 5-fluorouracil (5-FU) and its nucleoside prodrugs, involves the intracellular conversion to active metabolites. calis.edu.cn These metabolites can disrupt cellular processes in several ways:
Inhibition of DNA Synthesis : The most prominent mechanism is the inhibition of thymidylate synthase (TS). calis.edu.cnnih.gov After conversion to its deoxyribonucleotide form, the analog binds to TS, preventing the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. nih.govfrontiersin.org This "thymineless death" is a potent driver of cytotoxicity. plos.org
Incorporation into RNA and DNA : The triphosphate metabolites of fluorinated pyrimidines can be mistakenly incorporated into RNA and DNA strands. calis.edu.cn Incorporation into RNA can disrupt RNA processing, splicing, and function, leading to errors in protein synthesis. nih.gov Incorporation into DNA can lead to DNA damage and instability. calis.edu.cn
This disruption of macromolecular biosynthesis ultimately leads to cell cycle arrest, typically in the G1 or S phase, and the induction of apoptosis (programmed cell death). frontiersin.orgplos.org Studies on the related compound 5'-deoxy-5-fluorouridine (dFUR) show that its cytotoxicity is directly correlated with its metabolism to 5-FU and subsequent inhibition of DNA synthesis. nih.gov
Comparative Studies with Reference Nucleoside Analogs (e.g., 5-Fluorouracil, AZT)
No direct comparative studies assessing the potency and selectivity of this compound against reference compounds like 5-Fluorouracil or AZT were found in the public domain.
To provide context, this section discusses the in vitro potency of related fluoropyrimidine compounds. The cytotoxic activity of these agents varies significantly across different cell lines, often depending on the cellular capacity to metabolize the compound into its active forms. nih.govnih.gov
For instance, studies on 5'-deoxy-5-fluorouridine (dFUR), a prodrug of 5-FU, have shown varied sensitivity in different human cancer cell lines. Breast cancer and osteosarcoma lines showed high sensitivity, while colon and pancreatic cancer lines were less sensitive, and a leukemia cell line was particularly resistant. nih.gov This differential sensitivity was directly linked to the rate at which the cells could convert dFUR to 5-FU. nih.gov Similarly, murine leukemia L1210 cells, which could not metabolize dFUR to 5-FU, were resistant to dFUR but remained sensitive to 5-FU. nih.gov
The table below presents exemplary in vitro potency data for 5-FU and its prodrugs in various cell lines, illustrating the typical range of activity for this class of compounds.
| Compound | Cell Line | Potency Metric | Value |
| 5'-deoxy-5-fluorouridine | 47-DN (Breast Carcinoma) | LD50 (3-hr) | 32 µM |
| 5'-deoxy-5-fluorouridine | MCF-7 (Breast Carcinoma) | LD50 (3-hr) | 34 µM |
| 5'-deoxy-5-fluorouridine | MG-63 (Osteosarcoma) | LD50 (3-hr) | 38 µM |
| 5'-deoxy-5-fluorouridine | HCT-8 (Colon Carcinoma) | LD50 (3-hr) | 195 µM |
| 5'-deoxy-5-fluorouridine | Colo-357 (Pancreatic Carcinoma) | LD50 (3-hr) | 155 µM |
| 5'-deoxy-5-fluorouridine | HL-60 (Promyelocytic Leukemia) | LD50 (3-hr) | 465 µM |
| 5'-deoxy-5-fluorouridine | Ehrlich Ascites Tumor | LD50 (2-hr) | 48 µM |
| 5-Fluorouracil | HCT116 (Colon Cancer) | EC50 | 13.72 µM |
| 5-Fluorouracil | HT29 (Colon Cancer) | EC50 | 106.8 µM |
| 5-Fluorouracil | HUVEC (Endothelial Cells) | EC50 | 3.832 µM |
| 5-Fluorouracil | HCM (Cardiomyocytes) | EC50 | 4.866 µM |
This table is for illustrative purposes and shows data for related compounds, not this compound.
There is no available research data on the synergistic effects of this compound in combination with other inhibitors.
However, combination therapy is a common strategy for fluoropyrimidine drugs to enhance efficacy and overcome resistance. For example, 5-FU has been studied in combination with various agents. A recent study on HCT-116 colorectal cancer cells showed that combining 5-FU with diosmetin, a natural compound, resulted in a synergistic effect, inducing apoptosis more effectively than 5-FU alone. mdpi.com Such studies aim to reduce the required dose of the chemotherapeutic agent, potentially lowering toxicity while increasing its cancer-killing effect. mdpi.com Investigating potential synergistic combinations would be a necessary step in the preclinical evaluation of any new nucleoside analog.
Structure Activity Relationships Sar and Molecular Design Principles
Influence of Halogenation (Bromine, Fluorine) at the 5-Position on Biological Activity
Halogenation at the 5-position of the uracil (B121893) ring is a well-established strategy in the design of nucleoside analogs with anticancer and antiviral properties. The nature of the halogen atom—its size, electronegativity, and ability to form halogen bonds—plays a pivotal role in modulating the biological activity of the resulting compound.
The introduction of a bromine atom at the 5-position, as seen in 5-bromodeoxyuridine (BrdU), creates a molecule with a similar size to the methyl group of thymidine (B127349). wikipedia.org This structural mimicry allows BrdU to be incorporated into DNA during replication, a property exploited in studies of cell proliferation. wikipedia.org The larger bromine atom, compared to the hydrogen in uridine (B1682114), can also influence the conformation of the nucleoside and its interactions with enzymes. For instance, in the context of DNA, the presence of a 5-bromo substituent can alter the affinity of DNA-binding proteins. acs.orgnih.gov
Fluorine, being the most electronegative element, has a more pronounced electronic effect. The 5-fluoro substitution, famously utilized in 5-fluorouracil (B62378) (5-FU) and its nucleoside derivatives, is a cornerstone of cancer chemotherapy. The potent cytotoxic effects of 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP) stem from its ability to form a stable covalent complex with thymidylate synthase (TS), thereby inhibiting the synthesis of thymidylate (dTMP), an essential precursor for DNA replication. nih.gov The electron-withdrawing nature of the fluorine atom at the C5 position is thought to facilitate the nucleophilic attack by a cysteine residue in the active site of TS.
Table 1: Impact of 5-Position Halogenation on Nucleoside Properties
| Halogen at 5-Position | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Key Biological Implications |
| Hydrogen (in Uridine) | 1.20 | 2.20 | Natural nucleoside, precursor for RNA synthesis. |
| Fluorine (in 5-Fluorouridine) | 1.47 | 3.98 | Potent inhibitor of thymidylate synthase. nih.gov |
| Bromine (in 5-Bromouridine) | 1.85 | 2.96 | Can be incorporated into DNA, used as a proliferation marker. wikipedia.org |
Significance of Sugar Moiety Modifications (e.g., 3'-deoxy, 3'-fluoro)
Modifications to the sugar portion of a nucleoside are critical in determining its biological activity, particularly for antiviral and anticancer agents. The presence or absence of hydroxyl groups and the introduction of substituents like fluorine can dramatically alter a nucleoside's ability to be phosphorylated by cellular kinases and its potential to act as a chain terminator during DNA or RNA synthesis.
The 3'-deoxy modification, meaning the absence of a hydroxyl group at the 3'-position of the sugar ring, is a key feature of many antiviral drugs. Since the 3'-hydroxyl group is essential for the formation of the phosphodiester bond that extends a growing nucleic acid chain, its removal leads to chain termination. This is the mechanism of action for drugs like zidovudine (B1683550) (AZT).
The introduction of a fluorine atom at the 3'-position, as in 3'-deoxy-3'-fluorouridine (B3029207), further refines the molecule's properties. The high electronegativity of fluorine can influence the conformation of the sugar ring and the stability of the glycosidic bond connecting the sugar to the base. nih.gov More importantly, 3'-fluoro-substituted nucleosides, once converted to their triphosphate form, can act as potent inhibitors of viral RNA-dependent RNA polymerases (RdRps). nih.gov For instance, 3'-deoxy-3'-fluoroguanosine (B39910) 5'-triphosphate has been shown to directly interact with the NS5B RdRp of the hepatitis C virus, leading to the suppression of viral RNA synthesis. nih.gov
In the case of 5-Bromo-3'-deoxy-3'-fluorouridine, the combination of the 3'-deoxy and 3'-fluoro modifications suggests that its primary mechanism of action is likely as a chain terminator of RNA synthesis. The absence of the 3'-hydroxyl group prevents chain elongation, while the 3'-fluorine can enhance its interaction with the viral polymerase and increase its metabolic stability.
Impact of Base Modifications on Enzyme Binding and Cellular Uptake
The reductive catabolism of pyrimidines, a key metabolic pathway, is initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (PYD). nih.gov The structure of the pyrimidine (B1678525) ring influences its susceptibility to this degradation pathway. Modifications that alter the ring's electronic properties or steric bulk can affect its recognition by PYD and other metabolic enzymes, thereby influencing the drug's half-life.
Conformational Analysis and Pucker Preference of the Ribose Ring
The conformational preference of the ribose ring is influenced by the substituents on the sugar. For example, the presence of a 2'-hydroxyl group in ribonucleosides generally favors a C3'-endo pucker, which is characteristic of A-form RNA helices. In contrast, the absence of this group in deoxyribonucleosides leads to a preference for the C2'-endo pucker, found in B-form DNA.
The introduction of an electronegative substituent like fluorine can significantly alter the sugar pucker preference. A 2'-fluoro substituent tends to favor a C3'-endo (North) conformation, while a 3'-fluoro substituent, as in this compound, generally induces a C2'-endo (South) conformation. rsc.org This preference for a South-type pucker in 3'-fluoro nucleosides can influence their ability to be recognized and processed by viral polymerases. The specific sugar pucker adopted by this compound would be a key factor in its interaction with its target enzymes and would need to be determined through experimental methods like NMR spectroscopy or X-ray crystallography.
Table 2: Influence of Sugar Substituents on Ribose Pucker Preference
| Sugar Modification | Preferred Pucker Conformation |
| 2'-Deoxy (as in DNA) | C2'-endo (South) |
| 2'-Hydroxyl (as in RNA) | C3'-endo (North) |
| 2'-Fluoro | C3'-endo (North) rsc.org |
| 3'-Fluoro | C2'-endo (South) rsc.org |
Computational and Structural Biology Approaches to SAR
To gain a deeper understanding of the structure-activity relationships of nucleoside analogs like this compound, researchers employ a variety of computational and structural biology techniques. These methods provide insights at the atomic level into how these molecules interact with their biological targets.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a target protein. bohrium.comnih.govnih.gov By simulating the interaction between the ligand and the protein's active site, docking studies can help to identify key amino acid residues involved in binding and to estimate the binding affinity. This information can guide the design of new analogs with improved potency.
Molecular dynamics (MD) simulations take this a step further by simulating the movement of the ligand-protein complex over time. researchgate.net MD simulations provide a more dynamic picture of the binding process, revealing how the ligand and protein adapt to each other and the stability of the complex. These simulations can also be used to calculate the free energy of binding, providing a more accurate prediction of the ligand's affinity. For this compound, MD simulations could be used to study its interaction with a viral polymerase, providing insights into how the 5-bromo and 3'-fluoro substituents contribute to its binding and inhibitory activity.
X-ray crystallography is a powerful experimental technique that can determine the precise three-dimensional structure of a molecule, including complex biological macromolecules like proteins and nucleic acids. By co-crystallizing a nucleoside analog with its target enzyme, researchers can obtain a detailed atomic-level picture of their interaction. nih.gov
These crystal structures reveal the exact binding mode of the analog in the enzyme's active site, showing all the hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding. For example, the crystal structure of thymidylate synthase in complex with FdUMP has provided invaluable insights into the mechanism of inhibition of this enzyme. nih.gov Similarly, obtaining a crystal structure of this compound bound to its target viral polymerase would provide definitive evidence of its mechanism of action and would be a crucial tool for the design of next-generation inhibitors.
Rational Design Principles for Enhanced Target Specificity
The rational design of nucleoside analogs like this compound is a strategic process aimed at optimizing their therapeutic properties by modifying their chemical structure to enhance selectivity for viral or cancerous targets while minimizing effects on host cells. This approach leverages an understanding of the structure-activity relationships (SAR) to guide the synthesis of more effective and specific therapeutic agents.
Modification of the Pyrimidine Base:
The introduction of a halogen atom at the 5-position of the uracil ring has been a critical strategy in the development of potent antiviral agents. In a series of 5-halogenated-3'-fluoro-2',3'-dideoxyuridine analogs, the nature of the halogen has a discernible impact on the compound's anti-HIV activity and selectivity. nih.gov While the 5-bromo, 5-chloro, and 5-iodo derivatives all exhibit inhibitory activity against HIV-1 replication, the 5-chloro analog, 3'-fluoro-2',3'-dideoxy-5-chlorouridine, was found to be the most selective inhibitor. nih.govnih.gov This suggests that the electronic properties and steric bulk of the substituent at the 5-position are crucial determinants of target engagement and selectivity.
The anti-HIV-1 activity of these 5-halogenated analogs is detailed in the table below:
| Compound | ED₅₀ (µM) against HIV-1 in MT-4 cells |
| 5-Chloro-3'-deoxy-3'-fluorouridine | ~0.2-0.4 |
| This compound | ~0.2-0.4 |
| 5-Iodo-3'-deoxy-3'-fluorouridine | ~0.2-0.4 |
Table 1: Anti-HIV-1 activity of 5-halogenated-3'-fluoro-2',3'-dideoxyuridine analogs. The effective dose (ED₅₀) represents the concentration required to inhibit HIV-1 replication by 50%. nih.gov
While the effective doses are similar, the selectivity index for the 5-chloro derivative was notably higher, indicating a better therapeutic window. nih.govnih.gov This highlights a key principle of rational design: subtle modifications can lead to significant improvements in the therapeutic profile.
Modification of the Sugar Moiety:
The sugar portion of the nucleoside analog is pivotal for its interaction with viral polymerases and cellular kinases. The presence of a 3'-fluoro group is a key feature that often imparts antiviral activity. This modification, combined with the absence of a 3'-hydroxyl group, allows the molecule to act as a chain terminator during viral DNA synthesis. nih.gov
Analysis of the sugar pucker conformation has shown that 3'-fluoro derivatives predominantly adopt an S-type conformation. nih.gov This specific conformation is thought to be favorable for binding to the active site of reverse transcriptase, the target enzyme for these anti-HIV agents. nih.gov The direct interaction of the 3'-substituent with the reverse transcriptase binding site is believed to be a critical factor for anti-HIV activity. nih.gov
Furthermore, computational design strategies have been employed to explore modifications at other positions of the sugar ring. For instance, in the rational design of related nucleoside analogs, substitutions at the 5'-carbon were investigated to create compounds that could inhibit target enzymes like thymidylate synthase while preventing undesirable metabolism. nih.govacs.org This approach, which combines computational predictions with empirical testing, exemplifies a modern strategy for enhancing target specificity and reducing off-target effects.
In a related compound, 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641), studies have shown that it acts as a weak, noncompetitive inhibitor of thymidine phosphorylase, while its 5'-phosphate form is a competitive inhibitor of thymidylate synthetase. nih.gov This demonstrates that the phosphorylation state, which is dependent on the sugar moiety, dictates the specific enzyme inhibited.
Methodological Approaches in 5 Bromo 3 Deoxy 3 Fluorouridine Research
In Vitro Cell Culture Models and Proliferation Assays
In vitro cell culture systems are fundamental tools in the study of BdFU. These models, which involve growing cancer cell lines in a controlled laboratory environment, allow researchers to observe the direct effects of the compound on cell behavior. A primary focus of this research is the assessment of cell proliferation, which can be measured using several assays.
One common method is the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay. nih.govsigmaaldrich.comresearchgate.net BrdU is a synthetic nucleoside that is an analog of thymidine (B127349). nih.gov During DNA synthesis (the S phase of the cell cycle), BrdU can be incorporated into the newly synthesized DNA of proliferating cells. nih.govresearchgate.net Antibodies specific to BrdU are then used to detect the incorporated compound, often through flow cytometry or immunocytochemistry, providing a quantitative measure of cell division. nih.govresearchgate.netnih.gov This technique allows for the detailed characterization of dividing cells. nih.gov
Clonogenicity assays are a valuable tool for determining the ability of a single cell to undergo unlimited division and form a colony, or clone. This assay provides insight into the cytotoxic and cytostatic effects of a compound like BdFU. After treatment with the compound, cells are plated at a low density and allowed to grow for a period of time. The number and size of the resulting colonies are then compared to untreated control cells. A reduction in the number of colonies indicates that the compound has cytotoxic (cell-killing) effects, while a reduction in the size of the colonies suggests cytostatic (inhibition of proliferation) effects.
To understand the specific cellular processes affected by BdFU, researchers measure the synthesis of key macromolecules: DNA, RNA, and proteins. This is often accomplished by using radiolabeled precursors of these molecules. For instance, the incorporation of [³H]thymidine is used to measure DNA synthesis, [³H]uridine for RNA synthesis, and [³H]leucine for protein synthesis. By exposing cells treated with BdFU to these radiolabeled precursors and subsequently measuring the amount of radioactivity incorporated into the respective macromolecules, scientists can determine if the compound inhibits these fundamental cellular processes.
Enzymatic Activity Assays and Kinetic Studies
Enzymatic assays are crucial for identifying the specific molecular targets of BdFU and for understanding the kinetics of these interactions. amsbio.com These assays measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor like BdFU. amsbio.com
Kinetic studies are performed to determine the mechanism of enzyme inhibition. By measuring the reaction rate at different substrate and inhibitor concentrations, researchers can determine whether the inhibition is competitive, non-competitive, or uncompetitive. researchgate.netmdpi.com This information is vital for understanding how BdFU interacts with its target enzyme(s) at a molecular level.
Spectrophotometric methods are widely used in enzyme inhibition assays. These techniques rely on the principle that many enzymatic reactions produce a colored product or consume a colored substrate. The change in absorbance of light at a specific wavelength is measured over time to determine the reaction rate. The presence of an inhibitor will lead to a decrease in the rate of color change. Fluorescence-based assays are also employed due to their high sensitivity and ability to continuously monitor reaction kinetics. nih.govmdpi.com
Chromatographic methods, such as high-performance liquid chromatography (HPLC), are also utilized to study enzyme inhibition. These techniques separate the components of a reaction mixture, allowing for the precise quantification of the substrate consumed or the product formed. This provides a direct measure of enzyme activity and the extent of inhibition by a compound like BdFU.
Metabolite Analysis Techniques
Understanding the metabolic fate of BdFU within the cell is critical to comprehending its mechanism of action. Metabolite analysis techniques are employed to identify and quantify the intracellular metabolites of the compound.
High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) are powerful analytical techniques used for the separation, identification, and quantification of intracellular metabolites. nih.govnih.gov To analyze the metabolites of BdFU, cells are first treated with the compound. Subsequently, the cells are lysed, and the intracellular contents are extracted. This extract is then injected into the liquid chromatography system.
The components of the extract, including the parent compound and its metabolites, are separated based on their physicochemical properties as they pass through a chromatography column. nih.gov The separated components are then detected and quantified, often by a mass spectrometer, which provides information about the mass-to-charge ratio of the molecules, allowing for their precise identification. nih.govnih.gov This allows researchers to construct a metabolic profile of BdFU and understand how it is processed by the cell.
Spectroscopic and Structural Elucidation Methods
In the study of 5-Bromo-3'-deoxy-3'-fluorouridine, a range of advanced analytical techniques are employed to determine its three-dimensional structure, confirm its chemical identity, and understand its behavior in biological systems. These methods are crucial for correlating the molecule's structure with its functional activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Methylation Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. It provides insights into the molecule's spatial arrangement (conformation) and can be used to track chemical modifications like methylation.
Fluorine substitutions on the furanose ring of nucleosides are known to strongly influence their conformational properties. st-andrews.ac.uk For fluorinated nucleosides like this compound, proton (¹H) and carbon-¹³ (¹³C) NMR, along with heteronuclear experiments, are vital. Techniques such as the Nuclear Overhauser Effect (NOE) help in determining the relative positions of atoms in space. nih.gov Studies on related 3'-fluoro-nucleosides have revealed specific conformational preferences. For instance, analysis of 3′-deoxy-3′-fluoro-5-methyluridine showed an unusual sugar puckering described as C(4')-exo, O(1')-endo, an anti orientation of the base relative to the sugar, and a gauche-gauche orientation for the C(4')-C(5') bond. st-andrews.ac.uk This specific puckering appears to be stabilized by a close interaction between the fluorine atom and the neighboring O(3') proton. st-andrews.ac.uk
Table 1: Typical Conformational Parameters of a 3'-Fluoro-Nucleoside Analogue Determined by NMR and X-ray Crystallography
| Parameter | Observed Conformation | Description | Source |
|---|---|---|---|
| Sugar Pucker | C(4')-exo, O(1')-endo | Describes the out-of-plane twisting of the furanose ring. | st-andrews.ac.uk |
| Glycosidic Bond | anti | The base is oriented away from the sugar ring. | st-andrews.ac.uk |
| C(4')-C(5') Bond | gauche-gauche | Describes the rotational orientation around the bond connecting C4' and C5'. | st-andrews.ac.uk |
Furthermore, NMR is a powerful method for studying methylation, a key process in many biological pathways. By using methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) based NMR methods, researchers can study the methylation of nucleic acids. medchemexpress.com In this approach, a stable isotope like ¹³C is incorporated into the methyl group donor, such as [¹³C]Formaldehyde or ¹³CH₃-methionine. medchemexpress.comresearchgate.net When this compound is methylated using such a labeled donor, ¹³C NMR spectroscopy can precisely identify the location and extent of methylation. The chemical shifts of the ¹³C-labeled methyl groups provide a clear signature of their chemical environment, allowing differentiation between methylation at various positions on the base or sugar moiety. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification and quantification of this compound and its metabolites. Its high accuracy allows for the determination of the elemental composition of the parent compound and any subsequent products formed in a biological system.
In research involving fluorinated pyrimidines like 5-Fluorouracil (B62378) (5-FU), a close structural relative of the compound of interest, HRMS-based quantitative metabolomic workflows are employed. nih.gov This approach allows for the tracking of the drug as it is converted into various metabolites. nih.gov For this compound, HRMS would be used to detect and measure the parent molecule and its potential downstream products, such as its monophosphate, diphosphate (B83284), and triphosphate forms, or any catabolic products. This provides a detailed picture of the compound's metabolic fate within cells, which is essential for understanding its mechanism of action.
Table 2: Hypothetical Metabolites of this compound Detectable by HRMS
| Compound | Abbreviation | Description |
|---|---|---|
| This compound | BrFdU | Parent Compound |
| This compound monophosphate | BrFdUMP | Product of first phosphorylation step |
| This compound diphosphate | BrFdUDP | Product of second phosphorylation step |
| This compound triphosphate | BrFdUTP | Active triphosphate form |
Isotopic Labeling for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the journey of a molecule through a chemical reaction or a metabolic pathway. wikipedia.org By replacing one or more atoms in this compound with their stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atoms to elucidate reaction mechanisms. wikipedia.orgias.ac.in
The synthesis of nucleosides with ¹³C and/or ¹⁵N labels allows for precise tracking. researchgate.net For example, if a ¹⁵N-labeled this compound is introduced into a cellular system, its incorporation into DNA or RNA, or its breakdown via catabolic pathways, can be monitored by mass spectrometry or NMR spectroscopy. nih.gov The presence of the heavy isotope in specific products provides unambiguous evidence of the metabolic route. f1000research.com
This method is invaluable for answering key mechanistic questions. For instance, by labeling the bromine atom with a heavy isotope, one could study the mechanism of debromination. Similarly, labeling the sugar moiety could clarify its metabolic stability and whether the glycosidic bond is cleaved. This approach allows for the direct observation of bond-breaking and bond-forming events, providing definitive insights into the compound's biochemical transformations. ias.ac.in The use of radiolabels, such as Fluorine-18 ([¹⁸F]), is another strategy used to create probes for Positron Emission Tomography (PET) imaging, allowing for the non-invasive study of a drug's pharmacokinetics and biodistribution in vivo. nih.gov
Future Directions in Research on 5 Bromo 3 Deoxy 3 Fluorouridine and Analogs
Exploration of Novel Molecular Targets and Pathways
While classical nucleoside analogs primarily target viral DNA polymerases and reverse transcriptases, future research on 5-Bromo-3'-deoxy-3'-fluorouridine and its derivatives is poised to explore a wider range of molecular interactions. The goal is to identify novel viral or cellular enzymes that can be selectively inhibited, potentially leading to new therapeutic strategies with improved efficacy and reduced resistance.
Key areas of exploration include:
Viral Helicases and Proteases: Beyond polymerases, other viral enzymes are essential for replication and could be viable targets for specifically designed nucleoside analogs.
Host Cell Enzymes: Viruses co-opt host cell machinery for their replication. mdpi.com Targeting host enzymes involved in nucleoside metabolism, such as S-adenosyl-L-homocysteine (SAH) hydrolase, represents an indirect but effective antiviral strategy. mdpi.com
Methyltransferases: Viral methyltransferases are crucial for capping viral RNA, a step necessary for its stability and translation. Adenosine (B11128) analogs have been shown to inhibit these enzymes, suggesting that modified uridine (B1682114) analogs could be developed for similar purposes. mdpi.com
Nucleotide Metabolism Pathways: The conversion of 5'-deoxy-5-fluorouridine to its active metabolites like 5-fluorouracil (B62378) (FUra) is dependent on cellular enzymes. nih.govresearchgate.net Investigating how modifications like the 3'-fluoro and 5-bromo groups on the uridine scaffold affect these metabolic activation pathways could reveal new ways to enhance selective cytotoxicity in target cells. For instance, studies on 5'-deoxy-5-fluorouridine showed that its activation and cytotoxicity were significantly increased in c-H-ras transformed cells compared to non-transformed cells, indicating a pathway dependent on the cell's oncogenic state. nih.gov
Development of Advanced Synthetic Strategies for Analog Generation
The creation of diverse libraries of analogs for screening is fundamental to drug discovery. nih.gov Future research will focus on developing more efficient, scalable, and stereoselective synthetic methods for this compound and its derivatives.
Current synthetic approaches often involve multi-step processes that can be complex and low-yielding. google.com Innovations in synthetic chemistry are needed to streamline the production of these complex molecules. Areas for development include:
Novel Fluorination and Bromination Techniques: Developing more efficient methods for the selective introduction of fluorine at the 3'-position of the sugar and bromine at the 5-position of the uracil (B121893) base is critical.
Stereoselective Glycosylation: Forming the bond between the modified sugar and the nucleobase with the correct stereochemistry is a common challenge in nucleoside synthesis. New catalytic methods could improve yields and purity.
Modular Synthesis: The development of modular approaches, where modified sugar and base components can be synthesized separately and then combined, would accelerate the generation of a wide range of analogs for structure-activity relationship (SAR) studies. uga.edu This aligns with the broader strategies in nucleoside analog synthesis, which involve modifying the nucleobase, the sugar moiety, and the 5'-hydroxyl group. nih.gov
Rational Design and Synthesis of Next-Generation Nucleoside Analogs
Rational design, guided by computational modeling and a deep understanding of enzyme-substrate interactions, is key to developing next-generation nucleoside analogs with superior properties. nih.gov This approach moves beyond random screening to the deliberate engineering of molecules for specific targets.
Future design strategies for analogs of this compound will likely incorporate:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound—by altering the halogen at the 5-position, changing the substituent at the 3'-position, or modifying other parts of the sugar ring—and assessing the impact on biological activity will provide a map for designing more potent compounds. nih.gov
Prodrug Approaches: Nucleoside analogs often have poor membrane permeability and rely on cellular transporters. mdpi.com Designing prodrugs, such as phosphonoamidate derivatives, can significantly enhance intracellular delivery and subsequent phosphorylation to the active triphosphate form. nih.govnih.gov This strategy was successfully used for the HIV inhibitor GS-9148, which was delivered as its prodrug, GS-9131. nih.gov
Conformationally Locked Analogs: The flexibility of the sugar ring can be restricted by introducing chemical bridges, creating "locked" nucleic acids. This can pre-organize the analog into a conformation that is optimal for binding to a target enzyme, thereby increasing its inhibitory activity.
Carbocyclic Analogs: Replacing the furanose oxygen with a methylene (B1212753) group creates carbocyclic nucleosides. This modification prevents enzymatic cleavage of the glycosidic bond, increasing the metabolic stability of the compound. uga.edu
The table below summarizes potential modifications for rational design based on established principles in nucleoside chemistry.
| Molecular Component | Modification Strategy | Rationale | Relevant Analogs/Examples |
| Nucleobase | Substitute 5-bromo with other halogens (Cl, I) or functional groups. | Modulate enzyme binding affinity and metabolic stability. nih.gov | Brivudine, Idoxuridine nih.gov |
| Sugar Moiety | Introduce additional substituents (e.g., 4'-fluoro-methyl); alter stereochemistry (e.g., arabino-). uga.edunih.gov | Enhance target specificity and overcome resistance mechanisms. nih.gov | 4ʹ-α-fluoromethyl carbocyclic adenosine uga.edu |
| 5'-Hydroxyl Group | Convert to phosphonate (B1237965) or phosphonoamidate prodrugs. | Improve cell permeability, bioavailability, and intracellular activation. mdpi.comnih.gov | GS-9131 (prodrug of GS-9148) nih.gov |
Application of this compound as a Research Tool in Cell Biology
Halogenated nucleosides, most notably 5-Bromo-2'-deoxyuridine (B1667946) (BrdU), are invaluable tools in cell biology for studying DNA synthesis and cell proliferation. nih.govnih.gov As a structural analog, this compound has the potential to be developed into a similar research tool, with its unique substitutions possibly offering new functionalities.
Potential applications include:
Cell Cycle and Proliferation Analysis: Like BrdU, this compound could be incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.gov Subsequent detection with specific antibodies would allow researchers to identify and quantify proliferating cells in tissue cultures or in vivo. This is crucial for studies in developmental biology, neurogenesis, and cancer research. nih.gov
Cell Fate Tracking: By pulse-labeling a population of dividing cells, researchers could track their migration, differentiation, and ultimate fate within a complex tissue. This has been a powerful application of BrdU in tracing the lineage of neural stem cells. nih.gov
DNA Repair Studies: The incorporation of a modified nucleoside can be used to study DNA damage and repair pathways. The cellular response to the presence of this compound within the DNA strand could provide insights into the mechanisms that recognize and excise foreign bases.
Probing Enzyme-Substrate Interactions: The compound itself can be used as a chemical probe to study the active sites of polymerases and nucleoside kinases, helping to elucidate the structural requirements for substrate binding and catalysis.
While the potential is significant, it is important to consider that the incorporation of such analogs can have toxic effects, potentially altering the cell cycle, viability, and differentiation of the labeled cells, a phenomenon well-documented for BrdU. nih.gov Therefore, careful characterization of these effects would be a prerequisite for its use as a reliable biological marker.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-3'-deoxy-3'-fluorouridine, and how can purity be validated?
- Synthesis : The compound is typically synthesized via nucleophilic substitution of the 3'-hydroxyl group in uridine derivatives using fluorinating agents (e.g., DAST or Deoxo-Fluor). Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled conditions .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks at δ 5.8 ppm (H1') and δ 160 ppm (C-F coupling) .
Q. How can researchers detect and quantify this compound incorporation in RNA or DNA?
- Detection : Use anti-bromodeoxyuridine (BrdU) antibodies in immunocytochemistry or flow cytometry. For RNA incorporation, metabolic labeling with this compound (1–10 µM, 30–60 min) followed by fixation and antibody staining is effective .
- Quantification : Radiolabeled analogs (³H or ¹⁴C) enable scintillation counting. Alternatively, LC-MS/MS with a C18 column and MRM transitions (m/z 307 → 175 for quantification) provides high sensitivity .
Q. What safety protocols are critical for handling this compound?
- Exposure Control : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of aerosols .
- Waste Disposal : Deactivate with 10% sodium bicarbonate before disposal. Avoid contact with oxidizing agents to prevent hazardous decomposition .
Advanced Research Questions
Q. How does this compound interfere with nucleotide metabolism in cancer cells?
- Mechanism : The compound competes with endogenous uridine for incorporation into RNA, disrupting transcription. Its 3'-deoxy-3'-fluoro modification blocks RNA polymerase elongation, while the 5-bromo group enhances crosslinking for immunodetection .
- Metabolic Pathways : Converted intracellularly to this compound triphosphate (BrFUTP) via uridine kinase. Competes with UTP in RNA synthesis, leading to chain termination (see Table 1) .
Table 1: Key Metabolites of this compound
| Metabolite | Enzyme Involved | Biological Effect |
|---|---|---|
| BrFUTP | Uridine kinase | RNA incorporation & chain termination |
| BrFdUMP | Thymidine kinase | DNA synthesis inhibition |
| 5-Bromo-2'-deoxyuridine | Phosphatases | Apoptosis induction |
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Experimental Design :
- Dose Optimization : Perform dose-response curves (0.1–100 µM) to identify IC₅₀ variability.
- Metabolic Profiling : Quantify uridine phosphorylase (UP) and thymidine kinase (TK) activity, as these enzymes dictate metabolic activation .
- Data Analysis : Use ANOVA with post-hoc Tukey tests to compare cell line responses. For example, UP-high cell lines (e.g., HCT-116) show 10x higher sensitivity than UP-low lines (e.g., HEK293) .
Q. What strategies improve the stability of this compound in aqueous solutions?
- Buffer Optimization : Prepare stock solutions in PBS (pH 7.4) with 1 mM EDTA to chelate metal ions that accelerate hydrolysis.
- Storage : Aliquot and store at -80°C. Avoid freeze-thaw cycles; degradation increases by 15% after three cycles .
- Stability Testing : Monitor via HPLC over 72 hours at 4°C, 25°C, and 37°C. Half-life at 25°C is ~48 hours .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
